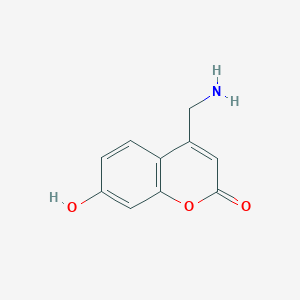

4-(aminomethyl)-7-hydroxy-2H-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

4-(aminomethyl)-7-hydroxychromen-2-one |

InChI |

InChI=1S/C10H9NO3/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4,12H,5,11H2 |

InChI Key |

HVMBPUABKRKNPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Aminomethyl 7 Hydroxy 2h Chromen 2 One and Its Derivatives

Strategies for the Construction of the 2H-Chromen-2-one Core

The formation of the coumarin (B35378) nucleus is a cornerstone of synthesizing its many derivatives. Several classical name reactions, along with their modern variations, provide robust pathways to this bicyclic lactone structure, starting from substituted phenols. For the synthesis of the target molecule, which features a hydroxyl group at the C-7 position, resorcinol (B1680541) is the common starting material.

Pechmann Condensation Approaches and Variations

The Pechmann condensation is a widely utilized method for synthesizing coumarins, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. whiterose.ac.ukyoutube.com Discovered by Hans von Pechmann, the reaction proceeds through an initial transesterification, followed by an intramolecular electrophilic attack on the activated aromatic ring and subsequent dehydration to form the pyrone ring. whiterose.ac.uk For the synthesis of 7-hydroxycoumarins, resorcinol is condensed with a β-ketoester like ethyl acetoacetate (B1235776). whiterose.ac.ukias.ac.inresearchgate.net

Historically, strong acids such as concentrated sulfuric acid, aluminum chloride (AlCl₃), or polyphosphoric acid have been employed as catalysts. whiterose.ac.ukresearchgate.net However, these traditional catalysts often necessitate harsh reaction conditions and can generate significant environmental waste. nih.gov Modern variations focus on milder and more environmentally benign catalysts. For instance, bismuth(III) chloride (BiCl₃) has been demonstrated as an efficient, non-toxic, and inexpensive catalyst for the Pechmann condensation, often under solvent-free conditions, leading to excellent yields and simpler work-up procedures. nih.govrsc.org Solid acid catalysts, including zeolites and sulfonic acid resins like Amberlyst-15, also represent a greener alternative, simplifying product recovery and minimizing acidic waste streams. nih.govacs.org

Below is a table summarizing various catalytic systems used in the Pechmann condensation for synthesizing 7-hydroxy-4-methylcoumarin.

| Catalyst | Starting Materials | Conditions | Yield (%) | Reference |

| Conc. H₂SO₄ | Resorcinol, Ethyl acetoacetate | < 20°C | 71.1 | youtube.com |

| BiCl₃ | Resorcinol, Ethyl acetoacetate | 75°C, solvent-free, 1h | High | nih.gov |

| InCl₃ | Resorcinol, Ethyl acetoacetate | Ball mill, 5 min | 95 | acs.org |

| Zeolite H-beta | Resorcinol, Ethyl acetoacetate | Toluene, reflux | Moderate | nih.govacs.org |

| Amberlyst-15 | Resorcinol, Ethyl acetoacetate | Toluene, reflux | Moderate | nih.gov |

| Cr(NO₃)₃·9H₂O | Resorcinol, Ethyl acetoacetate | Microwave | High | ias.ac.in |

Knoevenagel Condensation Routes

The Knoevenagel condensation provides another fundamental route to the coumarin core. mdpi.comnih.gov This reaction typically involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate or ethyl acetoacetate, in the presence of a basic catalyst. researchgate.netbohrium.com For the synthesis of 7-hydroxycoumarins, 2,4-dihydroxybenzaldehyde (B120756) is the key starting material. nih.gov

The reaction is catalyzed by weak bases like piperidine (B6355638) or pyridine. researchgate.netrsc.org The process starts with the formation of a carbanion from the active methylene compound, which then attacks the aldehyde carbonyl group. This is followed by an intramolecular cyclization (lactone formation) and dehydration to yield the coumarin ring system. chimicatechnoacta.ru Efforts to develop more efficient and environmentally friendly protocols have led to the use of alternative catalysts and reaction media. Ionic liquids, such as 1,3-dimethylimidazolium (B1194174) methyl sulfate, have been shown to act as both the solvent and catalyst, often leading to high yields in short reaction times at room temperature. chimicatechnoacta.ru Other green chemistry approaches include using water as a solvent with a catalyst like sodium carbonate or employing microwave irradiation to accelerate the reaction. rsc.orgarabjchem.orgresearchgate.net

The table below highlights different catalytic systems employed in the Knoevenagel condensation for coumarin synthesis.

| Catalyst / Medium | Starting Materials | Conditions | Yield (%) | Reference |

| Piperidine | Salicylaldehyde (B1680747), Diethyl malonate | Ethanol (B145695), Reflux | Good | arabjchem.org |

| Piperidine | 2,4-Dihydroxybenzaldehyde, Diethyl malonate | - | 76 | nih.gov |

| [MMIm][MSO₄] (Ionic Liquid) / L-proline | o-Hydroxybenzaldehyde, Dimethyl malonate | 90°C, 18h | High | chimicatechnoacta.ru |

| Sodium Carbonate / Water | Substituted benzaldehyde, Malononitrile, Resorcinol | Room Temperature, 2h | up to 90 | researchgate.net |

| Piperidine / Microwave (solvent-free) | Salicylaldehyde, Ethyl acetate (B1210297) derivative | Microwave | Good | rsc.org |

Perkin and Wittig Reactions in Coumarin Synthesis

The Perkin reaction, first described in 1868, is a classic method for coumarin synthesis that involves heating the sodium salt of salicylaldehyde with acetic anhydride (B1165640). mdpi.combohrium.com The mechanism involves the formation of a mixed anhydride and its subsequent condensation with the aldehyde, followed by intramolecular cyclization and dehydration. mdpi.com While historically significant, this method often requires high temperatures. rsc.org

The Wittig reaction offers a more versatile, though often multi-step, approach to coumarin synthesis. nih.govrsc.org This method involves the reaction of an o-hydroxybenzaldehyde or o-hydroxyacetophenone with a phosphorus ylide, such as (ethoxycarbonylmethyl)triphenylphosphorane. researchgate.netrsc.org The reaction forms a C=C double bond, and subsequent intramolecular esterification (lactonization) leads to the coumarin ring. rsc.org Traditional Wittig reactions can require harsh conditions, including high-boiling toxic solvents like benzene (B151609) or xylene and long reaction times. rsc.org To address these issues, modified one-pot procedures have been developed. For example, a one-pot condensation of an o-hydroxybenzaldehyde with ethyl bromoacetate (B1195939) in the presence of triphenylphosphine (B44618) at a moderate temperature (80°C) provides a more direct and efficient route to coumarin derivatives. rsc.org

Targeted Introduction of the Aminomethyl Moiety at the C-4 Position

Once the 7-hydroxy-2H-chromen-2-one scaffold is constructed, the next critical step is the introduction of the aminomethyl group at the C-4 position. This functionalization is typically achieved through precursors bearing a reactive group at the C-4 position, such as a formyl or halomethyl group.

Mannich-type Reactions for 4-Aminomethyl Functionalization

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. acs.orgmdpi.com This reaction is a powerful tool for C-C bond formation and the introduction of aminoalkyl groups. youtube.com In the context of coumarin chemistry, the reactivity and regioselectivity of the Mannich reaction are highly dependent on the substitution pattern of the coumarin ring.

When 4-hydroxycoumarin (B602359) is used as the substrate, the active hydrogen on the C-3 position is highly nucleophilic, leading to electrophilic substitution almost exclusively at this position. nih.govresearchgate.net Numerous studies report the synthesis of 3-aminomethyl-4-hydroxycoumarins via Mannich-type reactions. nih.gov Conversely, for 7-hydroxycoumarins, the aromatic ring is activated by the hydroxyl group, and electrophilic substitution, including the Mannich reaction, preferentially occurs at the C-8 position, which is ortho to the activating hydroxyl group.

Direct aminomethylation at the C-4 position of a pre-formed 7-hydroxy-2H-chromen-2-one via a standard Mannich reaction is generally not a feasible route due to the lower reactivity of the C-4 proton compared to other sites in the molecule. Achieving C-4 aminomethylation requires an alternative strategy, such as starting with a precursor already functionalized at the C-4 position. For instance, the synthesis of 4-(aminomethyl)coumarins can be accomplished through the nucleophilic substitution of 4-(bromomethyl)coumarins with various amines. rsc.org This highlights that while the Mannich reaction is a cornerstone of aminomethylation, its application for C-4 functionalization of this specific coumarin requires an indirect, multi-step approach rather than a direct condensation.

Reductive Amination Protocols for Aminomethyl Derivatization

Reductive amination is a highly effective and widely used method for forming C-N bonds and synthesizing amines from carbonyl compounds. The process involves two main stages: the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, followed by the reduction of this intermediate to the corresponding amine. This method is particularly well-suited for the synthesis of 4-(aminomethyl)-7-hydroxy-2H-chromen-2-one.

The key to this approach is the synthesis of a 4-formyl-7-hydroxy-2H-chromen-2-one intermediate. The Vilsmeier-Haack reaction is a common method for formylating activated aromatic rings, though its regioselectivity on 7-hydroxycoumarin often favors the C-8 position. More targeted syntheses might involve the construction of the coumarin ring from a precursor already containing the C-4 aldehyde functionality or a group that can be converted to it. For example, palladium-catalyzed cross-coupling reactions have been used to synthesize 4-aryl-3-formylcoumarins, demonstrating that a formyl group can be maintained or introduced on the coumarin scaffold. mdpi.com

Once the 4-formyl-7-hydroxy-2H-chromen-2-one is obtained, it can be reacted with ammonia (B1221849) or a primary/secondary amine to form an imine in situ. This intermediate is then reduced without being isolated. A variety of reducing agents can be employed for this step. Sodium borohydride (B1222165) (NaBH₄) is a common choice, although more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred. These milder reagents have the advantage of selectively reducing the protonated imine (iminium ion) much faster than the starting aldehyde, which prevents side reactions and often allows the entire process to be performed in a single pot under mild, slightly acidic conditions. The Leuckart reaction, which uses formic acid or its derivatives as both the reducing agent and the nitrogen source (as ammonium (B1175870) formate), is another classic variation of reductive amination.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. researchgate.net In the context of coumarin synthesis, MCRs provide a convergent and straightforward approach to constructing the 2H-chromen-2-one core and introducing the desired functionalities in a single pot. nih.govnih.gov

One notable MCR strategy involves the reaction of a substituted phenol, an active methylene compound, and an aldehyde. nih.gov For the synthesis of derivatives related to this compound, this could involve reacting resorcinol (or a protected derivative) with a suitable aminomethyl-containing active methylene compound and an appropriate aldehyde. The use of various catalysts, including both Lewis acids and bases, can promote these reactions. nih.gov For instance, a three-component reaction of salicylaldehyde, ethyl cyanoacetate, and o-aminophenol has been developed to synthesize 3-benzoxazole coumarins. nih.gov Optimization of this reaction showed that n-BuOH was a suitable solvent, affording yields up to 66%. nih.gov Another example is the one-pot, three-component reaction between salicylaldehyde, α-ketoester, and various aromatic aldehydes, which, in the presence of Bi(OTf)3 as a catalyst in DCM at 50 °C, produced coumarin-chalcone compounds in excellent yields (88–96%). nih.gov

The Pechmann condensation, a classic method for coumarin synthesis, can also be adapted into a multi-component format. researchgate.net This typically involves the reaction of a phenol with a β-ketoester under acidic conditions. scispace.com While traditionally a two-component reaction, variations can be designed to incorporate the aminomethyl functionality through a suitable choice of starting materials.

More recently, innovative MCRs have been developed that utilize eco-friendly catalysts. nih.govfrontiersin.org For example, a three-component reaction for the synthesis of novel 3-heteroaryl-coumarins has been developed using chitosan-grafted poly(vinylpyridine) as an eco-friendly catalyst under ultrasonic irradiation. nih.govfrontiersin.org This method provides a simple and efficient procedure for preparing thiazole (B1198619) ring-linked coumarin moieties. nih.govfrontiersin.org

The table below summarizes selected multi-component reaction strategies for the synthesis of coumarin derivatives.

| Reactants | Catalyst/Conditions | Product Type | Yield (%) |

| Salicylaldehyde, Ethyl Cyanoacetate, o-Aminophenol | n-BuOH | 3-Benzoxazole Coumarins | 40–79 nih.gov |

| Salicylaldehyde, α-Ketoester, Aromatic Aldehydes | Bi(OTf)3, DCM, 50 °C | Coumarin-Chalcone Compounds | 88–96 nih.gov |

| Acetylcoumarin Synthon, Thiazole Derivatives, Aromatic Aldehydes | Chitosan-grafted poly(vinylpyridine), Ultrasonic Irradiation | 3-Heteroaryl-Coumarins | - |

Regioselective Functionalization and Derivatization at the C-7 Hydroxyl Position

The C-7 hydroxyl group of this compound is a key site for structural modification, allowing for the synthesis of a wide array of derivatives with potentially enhanced or novel biological activities. Regioselective functionalization at this position is crucial to avoid unwanted reactions at other sites in the molecule.

O-alkylation is a common strategy for derivatizing the C-7 hydroxyl group. This can be achieved through Williamson ether synthesis, where the 7-hydroxycoumarin is treated with an appropriate alkyl halide in the presence of a base such as potassium carbonate. nih.gov The choice of solvent, typically a polar aprotic one like DMF or acetone, can influence the reaction efficiency. For instance, 7-hydroxy-3-methyl-coumarin has been functionalized at the C-7 position via an etherification reaction with 2-bromoethylbenzene. nih.gov

Another approach is the formation of esters through reaction with carboxylic acids or their derivatives. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitates the esterification of 7-hydroxycoumarins with various fatty acids. researchgate.net

The synthesis of carbamates is also a viable derivatization method. This can be accomplished by reacting the 7-hydroxycoumarin with an appropriate isocyanate or by a two-step process involving reaction with a chloroformate followed by an amine. nih.gov For example, 7-hydroxy-3-methyl-coumarin has been derivatized at the C-7 position through carbamate (B1207046) formation with diethyl carbamate. nih.gov

Furthermore, the C-7 hydroxyl group can be used as a handle to introduce more complex moieties. For example, 4-methyl-7-coumarinyloxyacetic acid hydrazide, derived from 7-hydroxy-4-methylcoumarin, has been used as a precursor to synthesize new cyclic derivatives. nih.gov

The following table provides examples of regioselective functionalization at the C-7 hydroxyl position of coumarin derivatives.

| Starting Material | Reagent(s) | Product Type |

| 7-Hydroxy-3-methyl-coumarin | 2-Bromoethylbenzene, K2CO3 | 7-O-Alkyl Ether |

| 7-Hydroxycoumarin | Fatty Acids, DCC, DMAP | 7-O-Alkenoates |

| 7-Hydroxy-3-methyl-coumarin | Diethyl Carbamate | 7-O-Carbamate |

| 7-Hydroxy-4-methylcoumarin | Ethyl Chloroacetate, Hydrazine Hydrate | Acetic Acid Hydrazide |

Green Chemistry and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarins to minimize environmental impact and improve sustainability. eurekalert.orgeurekaselect.comwisdomlib.org These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. eurekalert.orgresearchgate.net

Water has been explored as a green solvent for coumarin synthesis. For example, the Knoevenagel condensation between substituted salicylaldehydes and Meldrum's acid to produce coumarin-3-carboxylic acids has been successfully carried out in water at room temperature using potassium carbonate or sodium azide (B81097) as catalysts. acs.org This method offers high yields (73–99%) and avoids the use of toxic organic solvents. nih.gov

Solvent-free reactions represent another important green synthetic strategy. eurekalert.orgeurekaselect.com The Pechmann condensation of resorcinol with a β-ketoester has been efficiently performed under solvent-free conditions using Amberlyst-15, a solid acid catalyst, at 110°C. scispace.comscispace.com This method is not only environmentally friendly but also allows for easy separation and reuse of the catalyst. researchgate.net

Microwave-assisted synthesis has also emerged as a green and efficient method for preparing coumarins. wisdomlib.org This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. wisdomlib.org For instance, the Knoevenagel condensation has been performed under microwave irradiation using potassium dihydrogen phosphate (B84403) as an environmentally benign catalyst, leading to high yields and simplified work-up procedures. wisdomlib.org

The use of biocatalysts and biodegradable catalysts is another hallmark of green coumarin synthesis. Taurine, a β-amino acid, has been used as a green bio-organic catalyst for the synthesis of biscoumarin derivatives in aqueous media. researchgate.net

The table below highlights some green and sustainable approaches for coumarin synthesis.

| Reaction Type | Catalyst/Conditions | Key Green Feature(s) | Yield (%) |

| Knoevenagel Condensation | Potassium Carbonate or Sodium Azide, Water, Room Temp. | Use of water as a solvent, mild reaction conditions | 73–99 nih.gov |

| Pechmann Condensation | Amberlyst-15, Solvent-free, 110 °C | Solvent-free conditions, reusable solid acid catalyst | - |

| Knoevenagel Condensation | Potassium Dihydrogen Phosphate, Microwave Irradiation | Use of a benign catalyst, energy-efficient heating | High wisdomlib.org |

| Knoevenagel-Michael Reaction | Taurine, Aqueous Media | Use of a bio-organic catalyst, aqueous solvent | High researchgate.net |

Stereoselective Synthesis Considerations for Chiral Analogs of this compound

The introduction of chirality into the coumarin scaffold can lead to compounds with enhanced biological specificity and activity. beilstein-journals.org Asymmetric organocatalysis has become a powerful tool for the enantioselective synthesis of coumarin derivatives, providing access to chiral analogs that are otherwise difficult to obtain. nih.govbeilstein-journals.orgnih.gov

One strategy for introducing a stereocenter is through the asymmetric Michael addition of a nucleophile to a coumarin derivative. For example, the asymmetric Michael addition of substituted 4-hydroxycoumarins to cyclic enones has been achieved using an in situ formed organocatalyst, leading to optically active polycyclic pyranocoumarin (B1669404) derivatives with high yields and excellent enantioselectivities (up to 97% ee). beilstein-journals.orgnih.gov

Asymmetric cycloaddition reactions also offer a route to chiral coumarin analogs. An asymmetric [3 + 2] cycloaddition employing a coumarin dipolarophile with azomethine ylides, organocatalyzed by quinidine, has been used to form fused pyrrolidine (B122466) compounds. researchgate.netbeilstein-journals.org

The enantioselective synthesis of cyclopropa[c]coumarins has been described using a catalyst derived from dihydroquinine (DHQ). nih.gov This method involves the reaction of a coumarin with tert-butyl 2-bromoacetate in the presence of the catalyst and a base, affording the corresponding cyclopropa[c]coumarins in good to excellent yields and enantioselectivities. nih.gov

A variety of chiral organocatalysts, including proline derivatives, N-heterocyclic carbenes (NHCs), thioureas, and cinchona alkaloids, have been employed in these asymmetric transformations. beilstein-journals.orgnih.gov The choice of catalyst is critical for achieving high stereoselectivity.

The table below presents examples of stereoselective synthesis of chiral coumarin analogs.

| Reaction Type | Catalyst | Chiral Product Type | Enantiomeric Excess (ee) |

| Asymmetric Michael Addition | In situ formed organocatalyst | Polycyclic Pyranocoumarin Derivatives | up to 97% beilstein-journals.orgnih.gov |

| Asymmetric [3+2] Cycloaddition | Quinidine | Fused Pyrrolidine Compounds | - |

| Enantioselective Cyclopropanation | (DHQ)2PYR | Cyclopropa[c]coumarins | Good to excellent nih.gov |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical aspect of synthesizing this compound and its derivatives to ensure high yields, purity, and cost-effectiveness. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. nih.gov

Catalyst selection plays a pivotal role in many coumarin syntheses. For instance, in a three-component synthesis of 3-aryl coumarins, various catalysts such as FeCl3·6H2O, Fe(OTf)3, ZnBr2, Zn(OTf)2, MgCl2, Mg(OTf)2, CuCl2, Cu(OTf)2, and Bi(OTf)3 were screened. nih.gov The highest yield of 96% was achieved with Bi(OTf)3. nih.gov Similarly, in the Knoevenagel condensation of salicylaldehyde and Meldrum's acid, sodium azide and potassium carbonate were found to be the most effective catalysts, providing yields of 99% and 92%, respectively. nih.gov

The choice of solvent can also significantly impact the reaction outcome. In the synthesis of 3-benzoxazole coumarins via a three-component reaction, different solvents such as MeOH, EtOH, BuOH, and amyl alcohol were tested, with n-BuOH giving the highest yield. nih.gov In some cases, solvent-free conditions have proven to be optimal. For example, the synthesis of 3-aryl coumarins using DABCO as a catalyst was most efficient at 180 °C under solvent-free conditions, yielding 90% of the product. nih.gov

Temperature is another crucial parameter to control. The Pechmann condensation of resorcinol and ethyl acetoacetate was optimized with respect to temperature, with 110 °C being identified as the optimal temperature when using Amberlyst-15 as a catalyst. researchgate.net

Reaction time is also a factor that requires optimization to maximize yield and minimize side product formation. The effect of reaction time on the Pechmann condensation of resorcinol was studied to determine the optimal duration for the reaction. researchgate.net

The following table summarizes the optimization of various reaction parameters for different coumarin syntheses.

| Reaction | Parameter Optimized | Optimal Condition(s) | Yield (%) |

| Three-component synthesis of 3-aryl coumarins | Catalyst | Bi(OTf)3 | 96 nih.gov |

| Knoevenagel condensation | Catalyst | Sodium azide | 99 nih.gov |

| Three-component synthesis of 3-benzoxazole coumarins | Solvent | n-BuOH | 66 nih.gov |

| Synthesis of 3-aryl coumarins | Solvent/Temperature | Solvent-free, 180 °C | 90 nih.gov |

| Pechmann condensation | Temperature | 110 °C (with Amberlyst-15) | - |

Chemical Reactivity and Mechanistic Studies of 4 Aminomethyl 7 Hydroxy 2h Chromen 2 One

Electrophilic and Nucleophilic Substitution Pathways on the Chromen-2-one Ring System

The chemical reactivity of the 4-(aminomethyl)-7-hydroxy-2H-chromen-2-one scaffold is dictated by the electronic properties of the coumarin (B35378) nucleus, which is an oxygen-containing heterocyclic system. scielo.br The reactivity is significantly influenced by the presence of a phenolic hydroxyl group at the 7-position and the α,β-unsaturated lactone moiety.

Nucleophilic attack is another key reaction pathway for this class of compounds. While the aromatic ring is generally resistant to nucleophilic substitution unless activated by strongly electron-withdrawing groups, the pyrone ring can undergo nucleophilic reactions. For instance, certain 7-hydroxycoumarin derivatives have been shown to undergo ring-opening reactions when treated with potent nucleophiles like activated aziridines in the presence of a base. nih.gov The 7-hydroxy group itself can act as a nucleophile in O-alkylation and O-acylation reactions under basic conditions. semanticscholar.orgresearchgate.net

Table 1: Regioselectivity in Reactions of the 7-Hydroxy-Coumarin Ring System

| Reaction Type | Reactive Site(s) | Governing Factors | Example Reaction |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C6, C8 | Electron-donating effect of the C7-OH group. | Nitration, Halogenation |

| Nucleophilic Addition | C4 | Electron-withdrawing effect of the α,β-unsaturated lactone. | Michael Addition |

| Nucleophilic Attack (on OH group) | C7-OH | Acidity of the phenolic proton under basic conditions. | O-Alkylation, O-Acylation |

| Ring Opening | Lactone Ring | Reaction with strong nucleophiles under harsh conditions. | Reaction with activated aziridines. nih.gov |

Reactivity of the Aminomethyl Group: Alkylation, Acylation, and Condensation Reactions

The primary amine of the aminomethyl group at the C4 position is a key center of reactivity, behaving as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This functionality allows this compound to readily participate in a variety of reactions, including alkylation, acylation, and condensation.

Alkylation: The nitrogen atom can attack alkyl halides or other electrophilic alkylating agents to form secondary or tertiary amines, and potentially quaternary ammonium (B1175870) salts.

Acylation: The aminomethyl group reacts with acylating agents such as acid chlorides and anhydrides to form stable amide derivatives. acs.org This reaction is fundamental in synthesizing more complex structures. For example, the acylation of various amines with bromoacetyl bromide is a standard procedure to produce α-bromoacetamides, which can be used in further synthetic steps. acs.org

Condensation Reactions: As a primary amine, the aminomethyl group can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines, also known as Schiff bases. This reaction is often reversible and can be catalyzed by acid or base. The formation of Schiff bases from related coumarin structures, such as the condensation of amines with 3-acetyl-4-hydroxycoumarin, has been documented. nih.gov

Table 2: Typical Reactions of the Aminomethyl Group

| Reaction Class | Reagent Type | Product Type | General Reaction |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Coumarin-CH₂NH₂ + R-X → Coumarin-CH₂NH-R + HX |

| Acylation | Acid Chloride (R-COCl) | Amide | Coumarin-CH₂NH₂ + R-COCl → Coumarin-CH₂NH-CO-R + HCl |

| Condensation | Aldehyde (R-CHO) | Imine (Schiff Base) | Coumarin-CH₂NH₂ + R-CHO → Coumarin-CH₂N=CH-R + H₂O |

Intramolecular Cyclization and Rearrangement Mechanisms

The dual functionality of this compound and its derivatives allows for complex intramolecular reactions. Research on related 7-hydroxycoumarins has provided significant insight into these mechanisms, particularly intramolecular rearrangements like the Smiles rearrangement. acs.orgsemanticscholar.org

A well-documented pathway involves the initial alkylation of the 7-hydroxycoumarin with an N-substituted α-bromoacetamide. acs.orgsemanticscholar.org This is followed by a base-mediated tandem O → N Smiles rearrangement, where the newly formed ether linkage is cleaved and a new C-N bond is formed at the 7-position. acs.orgsemanticscholar.org This process, which proceeds through a spiro Meisenheimer-like intermediate, culminates in amide hydrolysis to yield a 7-aminocoumarin (B16596) derivative. semanticscholar.orgnih.gov This sequence represents an effective method for the amination of the coumarin ring, transforming a hydroxylated precursor into an aminated product. semanticscholar.org

Furthermore, the aminomethyl group's proximity to the aromatic system enables various intramolecular cyclization reactions. While not specific to this exact compound, studies on analogous systems demonstrate this potential. For example, 2-aminomethyl-phenylamines can undergo N-N bond-forming oxidative cyclization to produce indazoles. organic-chemistry.org Similarly, palladium-catalyzed oxidative cyclization involving aniline (B41778) nitrogen and an alkene moiety can lead to the formation of new heterocyclic rings fused to the parent structure. mdpi.com These examples highlight the synthetic versatility endowed by the aminomethyl group for constructing more complex, polycyclic frameworks.

Acid-Base Properties and Protonation Equilibria of the Amine Functionality

The compound this compound possesses two functional groups with distinct acid-base properties: the weakly acidic phenolic hydroxyl group at C7 and the basic primary amine in the C4-aminomethyl substituent. researchgate.netresearchgate.net

The aminomethyl group, due to the nitrogen's lone pair, readily accepts a proton under acidic conditions to form a positively charged ammonium ion (-CH₂NH₃⁺). This basicity allows the group to function as a proton-recognition site in certain molecular systems. nih.gov The 7-hydroxy group, being phenolic, can lose a proton under basic conditions to form a negatively charged phenolate (B1203915) ion (-O⁻).

Table 3: Predominant Species of this compound at Different pH Values

| pH Range | State of Amine Group (-CH₂NH₂) | State of Hydroxyl Group (-OH) | Overall Charge | Predominant Species |

|---|---|---|---|---|

| Strongly Acidic (e.g., pH < 2) | Protonated (-CH₂NH₃⁺) | Neutral (-OH) | Positive | Cationic |

| Weakly Acidic to Neutral (e.g., pH 4-7) | Protonated (-CH₂NH₃⁺) | Neutral (-OH) / Zwitterionic | Positive / Neutral | Cationic / Zwitterionic |

| Weakly Basic (e.g., pH 8-10) | Neutral (-CH₂NH₂) | Deprotonated (-O⁻) | Negative | Anionic |

| Strongly Basic (e.g., pH > 12) | Neutral (-CH₂NH₂) | Deprotonated (-O⁻) | Negative | Anionic |

Photoinduced Reactions and Photostability Investigations

Coumarin derivatives are renowned for their photophysical properties, particularly their strong fluorescence, which makes them valuable in applications like fluorescent probes and laser dyes. nih.govbeilstein-journals.org The compound this compound is expected to share these characteristics, with its absorption and emission spectra being influenced by its distinct functional groups.

The photophysical behavior of 7-hydroxycoumarins is highly sensitive to environmental factors such as solvent polarity and pH. researchgate.net Light absorption typically populates a locally excited singlet state, and the subsequent energy dissipation pathways determine the fluorescence quantum yield. researchgate.net For 7-hydroxycoumarins, excited-state proton transfer (ESPT) is a critical photoinduced process. While direct intramolecular proton transfer is unlikely in this molecule due to the large distance between the donor (-OH) and acceptor (C=O) groups, intermolecular proton transfer with surrounding solvent molecules (like water or alcohols) is a significant de-excitation pathway that affects the fluorescence spectra. researchgate.net

Photostability is a crucial parameter for fluorescent compounds. Research indicates that aminocoumarins often possess greater photostability compared to their hydroxy counterparts. acs.org The phenolic hydroxyl group in 7-hydroxycoumarins can play a role in photostabilization under certain conditions; for instance, it has been shown to have a moderate stabilizing effect against photo-oxidative degradation in polymer films by acting as a radical scavenger. researchgate.net

Metal Ion Complexation Chemistry and Coordination Mechanisms

The structure of this compound contains multiple potential donor atoms, making it an excellent candidate as a chelating ligand for metal ions. The primary coordination sites include the nitrogen atom of the aminomethyl group, the oxygen atom of the phenolic hydroxyl group (usually after deprotonation), and the carbonyl oxygen of the lactone ring. nih.govijrpr.com

Coumarin derivatives are well-known for forming stable complexes with a wide range of transition metals, such as Cu(II), Co(II), Ni(II), Zn(II), and Fe(III). nih.govijrpr.comnih.gov The coordination of a metal ion can significantly alter the electronic structure, steric profile, and physicochemical properties of the coumarin ligand. ijrpr.com This complexation can lead to enhanced or modified biological activity and can be a strategy for designing novel therapeutic agents or catalysts. nih.govmdpi.com

The formation of metal complexes can be confirmed and studied using various spectroscopic techniques. For example, in FT-IR spectroscopy, coordination to the carbonyl group typically results in a shift of the C=O stretching frequency, while the formation of a metal-oxygen bond with the deprotonated hydroxyl group can be observed at low frequencies (400–600 cm⁻¹). ijrpr.comresearchgate.net UV-Visible spectroscopy can reveal shifts in absorption bands, indicating electronic interactions between the metal and the ligand. ijrpr.com The resulting complexes can adopt various coordination geometries depending on the metal ion, the stoichiometry, and the participation of the different donor sites of the ligand.

Table 4: Potential Metal Ion Coordination Sites on this compound

| Potential Coordinating Atom | Functional Group | Role | Commonly Complexed Metal Ions |

|---|---|---|---|

| Nitrogen | Aminomethyl Group (-CH₂NH₂) | Lewis Base (N-donor) | Cu(II), Co(II), Ni(II), Zn(II) nih.gov |

| Oxygen | Hydroxyl Group (-OH) | Anionic Lewis Base (O-donor, upon deprotonation) | Fe(III), Cu(II), Co(II) nih.govijrpr.com |

| Oxygen | Lactone Carbonyl (C=O) | Lewis Base (O-donor) | Cu(II), Ni(II), Zn(II) ijrpr.comnih.gov |

Theoretical and Computational Investigations of 4 Aminomethyl 7 Hydroxy 2h Chromen 2 One

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and stable conformations of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For coumarin (B35378) derivatives, DFT calculations are often employed to determine optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. researchgate.netnih.govmdpi.com For instance, studies on related hydroxycoumarins have utilized DFT methods, such as B3LYP, to analyze their molecular structure and reactivity. researchgate.netmdpi.com Such analyses for 4-(aminomethyl)-7-hydroxy-2H-chromen-2-one would involve optimizing the molecular geometry to find the most stable conformer and calculating the distribution of electron density to understand its reactivity.

Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface visualizes the charge distribution, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. For aromatic and heterocyclic compounds, MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding. youtube.comaatbio.com An MEP analysis of this compound would identify the electron-rich areas, likely around the carbonyl oxygen and the hydroxyl group, and electron-deficient regions, providing insights into its interaction with biological targets.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. spectrabase.comnih.gov These simulations can reveal information about the conformational flexibility of a molecule and its stability in different environments, such as in a solvent or interacting with a biological receptor. spectrabase.commdpi.com An MD simulation of this compound would provide a detailed view of its dynamic behavior, including the flexibility of the aminomethyl side chain and the stability of its interactions with surrounding water molecules or target proteins. nih.gov This technique is essential for understanding how the molecule behaves in a biological context, moving beyond a static structural picture. youtube.com

Prediction of Spectroscopic Signatures via Computational Methods (e.g., NMR, UV-Vis, IR)

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov For similar coumarin structures, these predictions have shown good correlation with experimental spectra, aiding in the correct assignment of proton and carbon signals. academie-sciences.frnih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax). nih.govnih.gov These calculations help in understanding the electronic transitions within the molecule that are responsible for its UV-Vis absorption profile.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. aatbio.comnih.gov By comparing the computed spectrum with the experimental one, researchers can confirm the functional groups present in the molecule and validate its synthesized structure.

Predicted Spectroscopic Data for a Related Compound (7-hydroxy-4-methylcoumarin)

| Spectrum Type | Key Signals/Regions |

|---|---|

| ¹H NMR | Signals in the aromatic region (6-8 ppm), a singlet for the methyl group, and a signal for the olefinic proton. researchgate.net |

| ¹³C NMR | Signals corresponding to the carbonyl carbon, aromatic carbons, and the methyl carbon. spectrabase.com |

| UV-Vis | Maximum absorption wavelengths around 218 nm and 323 nm, characteristic of the lactone carbonyl and cinnamoyl chromophores. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling: Theoretical Frameworks and Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. cas.org These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimental activity data. researchgate.net While no specific QSAR models have been published for this compound, the development of such a model would involve synthesizing a series of related analogs, measuring their biological activity, and then using computational software to generate descriptors and build a predictive model. qsartoolbox.org This would allow for the virtual screening and design of new, more potent derivatives.

Molecular Docking Studies for Theoretical Binding Modes with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govjmir.org This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level. youtube.com Docking studies on various coumarin derivatives have been performed to explore their binding modes with enzymes like acetylcholinesterase, carbonic anhydrase, and various kinases. nih.govajpp.innih.gov

A molecular docking study of this compound would involve:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank.

Preparing the protein and the ligand structure for docking.

Using a docking program (e.g., AutoDock Vina) to place the ligand into the protein's binding site in various conformations. jmir.org

Scoring the different poses to predict the most likely binding mode and estimate the binding affinity.

The results would reveal key interactions, such as hydrogen bonds formed by the hydroxyl and amino groups, and hydrophobic interactions involving the coumarin ring system, which are critical for its biological activity. nih.gov

Computational Analysis of Photophysical Properties (e.g., Fluorescence Quantum Yields)

Computational studies are instrumental in understanding the photophysical behavior of fluorescent molecules like this compound. Theoretical calculations allow for the prediction and interpretation of key parameters such as absorption and emission wavelengths, oscillator strengths, and fluorescence quantum yields.

Research into the photophysical properties of coumarin derivatives often employs quantum chemical calculations to complement experimental findings. uni.lunih.gov For instance, in studies of related 7-hydroxycoumarin compounds, TD-DFT has been successfully used to predict their electronic transitions. nih.gov These calculations typically involve optimizing the molecule's geometry in both the ground state (S₀) and the first excited state (S₁) to understand the changes that occur upon photoexcitation.

For many coumarin derivatives, the introduction of an electron-donating group, such as a hydroxyl or amino group at the 7-position, is known to enhance fluorescence. acs.org The aminomethyl group at the 4-position can also influence the electronic properties of the coumarin ring system.

A critical aspect of computational analysis is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, provides a theoretical approximation of the molecule's excitation energy. The nature of the electronic transition, often a π → π* transition in coumarins, is fundamental to their strong absorption and emission characteristics. nih.gov

While specific experimental and computational studies detailing the fluorescence quantum yield of this compound are not extensively documented in publicly available literature, data from related compounds offer valuable context. For example, other 7-hydroxycoumarin derivatives have reported quantum yields, with values such as 0.25 and 0.32 being observed for certain complex structures. nih.gov The fluorescence of these compounds can be significantly affected by environmental factors, a phenomenon that can also be modeled computationally.

The following table outlines the kind of theoretical data that is typically generated in such computational studies. Please note that the values presented here are illustrative for a generic coumarin derivative and are not specific to this compound due to the absence of published data for this exact compound.

Table 1: Representative Theoretical Photophysical Data for a Coumarin Derivative

| Parameter | Description | Illustrative Value |

|---|---|---|

| λabs (nm) | Maximum Absorption Wavelength | 350 |

| λem (nm) | Maximum Emission Wavelength | 450 |

| Oscillator Strength (f) | Probability of the electronic transition | 0.85 |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.2 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 |

| HOMO-LUMO Gap (eV) | Energy gap between HOMO and LUMO | 3.7 |

| ΦF | Fluorescence Quantum Yield (Theoretical) | 0.65 |

Further computational research focusing specifically on this compound would be necessary to populate such a table with accurate, compound-specific data and to fully elucidate its unique photophysical profile.

A comprehensive article on the advanced spectroscopic analysis of This compound cannot be generated as per the specified detailed outline due to the absence of specific, published experimental data for this particular compound in the available scientific literature.

The creation of an authoritative scientific article necessitates precise, experimentally determined data for each analytical technique. This includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete assignment of ¹H and ¹³C chemical shifts and detailed analysis of 2D NMR correlations (COSY, HMQC, HMBC) are not available.

Solid-State NMR: No studies on the polymorphic forms of this specific compound using solid-state NMR were found.

High-Resolution Mass Spectrometry (HRMS): A detailed report on the exact mass and a full elucidation of the fragmentation pathway for this compound is not publicly available.

Infrared (IR) and Raman Spectroscopy: Specific spectra with detailed assignments of vibrational frequencies for functional groups have not been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The precise absorption maxima and analysis of electronic transitions for this molecule are not documented.

X-ray Crystallography: There are no published reports on the single-crystal X-ray analysis that would define its solid-state molecular architecture.

Without access to primary research that has characterized this specific molecule, any attempt to generate the requested content would require speculation and extrapolation from other compounds, which would violate the core instructions and compromise the scientific integrity of the article. Therefore, it is not possible to fulfill this request with the required level of accuracy and detail.

Advanced Spectroscopic Analysis and Structural Elucidation Methodologies for 4 Aminomethyl 7 Hydroxy 2h Chromen 2 One

Fluorescence Spectroscopy for Detailed Photophysical Property Characterization (e.g., Quantum Yields, Lifetimes, Stokes Shift)

The photophysical properties of 4-(aminomethyl)-7-hydroxy-2H-chromen-2-one and its derivatives are of significant interest due to their potential applications as fluorescent probes and labels. Fluorescence spectroscopy provides a powerful tool for characterizing key parameters such as quantum yield, fluorescence lifetime, and Stokes shift, which collectively define the compound's performance as a fluorophore.

The core structure, 7-hydroxycoumarin, is known for its fluorescent properties. The introduction of an aminomethyl group at the 4-position can modulate these properties. Generally, coumarin (B35378) derivatives with an electron-donating group at the 7-position exhibit strong fluorescence. acs.orgnih.gov The oxygen atom of the carbonyl group at the 3-position acts as a hydrogen bond acceptor, and the electron-donating group at the 7-position enhances the fluorescence emission.

Detailed research into closely related 7-hydroxycoumarin derivatives provides valuable insights into the expected photophysical behavior of this compound. For instance, a 3-substituted 7-hydroxycoumarin derivative has been reported to exhibit favorable fluorogenic properties, including a significant Stokes shift and a high fluorescence quantum yield. nih.gov

Detailed Research Findings

Studies on analogous 7-hydroxycoumarin compounds reveal important trends in their photophysical characteristics. For example, a 7-hydroxycoumarin derivative investigated as a fluorescent probe demonstrated a quantum yield of 0.32 and a Stokes shift of 100 nm. nih.gov The fluorescence lifetime of this related fluorophore was measured to be 4.2 ns in a phosphate-buffered saline (PBS) solution at pH 7.4. nih.gov

The fluorescence intensity of these types of compounds is also influenced by the solvent environment. For a similar 7-hydroxycoumarin derivative, the fluorescence was observed to be strongest in an aqueous buffer, indicating its suitability for biological applications. nih.gov

The table below summarizes the photophysical data for a closely related 3-substituted 7-hydroxycoumarin derivative, which can be considered indicative of the properties of this compound.

| Photophysical Parameter | Value | Conditions | Reference Compound |

|---|---|---|---|

| Fluorescence Quantum Yield (Φ_F) | 0.32 | - | 3-substituted 7-hydroxycoumarin |

| Fluorescence Lifetime (τ_F) | 4.2 ns | PBS buffer (pH 7.4) | 3-substituted 7-hydroxycoumarin |

| Stokes Shift | 100 nm | - | 3-substituted 7-hydroxycoumarin |

| Maximum Excitation Wavelength (λ_ex) | 355 nm | - | 3-substituted 7-hydroxycoumarin |

| Maximum Emission Wavelength (λ_em) | 455 nm | - | 3-substituted 7-hydroxycoumarin |

Furthermore, another related 7-hydroxycoumarin inhibitor, designated as 6d in a study, showed a UV absorption maximum at 340 nm and a fluorescence emission maximum at 460 nm in PBS (pH 7.4), resulting in a larger Stokes shift of 120 nm and a quantum yield of 0.25. nih.gov These findings highlight that substitutions on the coumarin core can fine-tune the photophysical properties.

The general class of 4-hydroxycoumarins has also been investigated for their fluorescent properties. A series of these compounds demonstrated fluorescence in ethanol (B145695) with high quantum yields, with emission wavelengths in the range of 420-460 nm. sapub.org

Investigation of Pre Clinical Biological Interactions and Mechanisms of Action

Mechanistic Studies on Enzyme Inhibition Pathways

The inhibitory potential of 4-(aminomethyl)-7-hydroxy-2H-chromen-2-one and its close structural analogs has been evaluated against several key enzyme systems. These studies provide insights into the compound's mechanism of action and its potential therapeutic applications.

In Vitro Enzyme Kinetic Analysis (e.g., MAO, Cholinesterases, Carbonic Anhydrases, Myosin ATPases)

In vitro enzymatic assays have been instrumental in quantifying the inhibitory potency of coumarin (B35378) derivatives. While direct kinetic data for this compound is limited in some areas, studies on closely related analogs offer significant insights.

Monoamine Oxidase (MAO): Research into a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, which are structurally analogous to the target compound, has revealed potent inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. mdpi.com Several of these compounds demonstrated nanomolar-level inhibition of MAO-B, with some also showing inhibitory effects on cholinesterases. mdpi.com For instance, a derivative with an unsubstituted benzyloxy group exhibited significant MAO-B inhibition. mdpi.com Another study on 3-arylcoumarin derivatives also highlighted their potential as MAO inhibitors, with one compound, 3-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2H-chromen-2-one, displaying an IC50 value of 27.03 ± 0.50 μM against MAO.

Cholinesterases (AChE and BChE): The same series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones also exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) at low micromolar concentrations. mdpi.com Kinetic analysis of one of the derivatives (compound 8) revealed a mixed-type inhibition mechanism against electric eel AChE (eeAChE) with a Ki value of 2.91 µM. mdpi.com Another derivative (compound 24) showed a Ki of 3.63 µM. mdpi.com Furthermore, a study on amino-7,8-dihydro-4H-chromenone derivatives, another class of related compounds, identified a potent competitive inhibitor of BChE (compound 4k) with an IC50 of 0.65 ± 0.13 µM and a Ki of 0.55 µM. nih.gov The coumarin glycyrol (B26511), isolated from Glycyrrhiza uralensis, was found to inhibit both BChE and AChE with IC50 values of 7.22 and 14.77 µM, respectively. mdpi.com

Carbonic Anhydrases (CAs): Studies on various coumarin derivatives have demonstrated their potential to inhibit carbonic anhydrases. For example, a series of 2H-chromene and 7H-furo-chromene derivatives were shown to selectively inhibit the tumor-associated human carbonic anhydrase isoforms IX and XII at low micromolar concentrations. nih.gov One such compound, EMAC10163b, inhibited hCA IX and hCA XII with Ki values of 0.53 µM and 0.47 µM, respectively. nih.gov While direct data for this compound is not available, the structural similarity suggests potential for interaction with these enzymes.

Myosin ATPases: The inhibition of myosin ATPases by coumarin derivatives has also been explored. A study on 4-hydroxycoumarin (B602359) imine analogs of 3-(N-butylethanimidoyl)ethyl)-4-hydroxy-2H-chromen-2-one (BHC) assessed their inhibitory activity on the actin-activated Mg2+ ATPase activity of skeletal, cardiac, and smooth muscle myosin. nih.gov The results indicated that these analogs could inhibit skeletal and cardiac myosin II, although none of the tested compounds inhibited phosphorylated smooth muscle myosin II. nih.gov An optimized micro-assay for myosin II ATPase activity has been developed, which could be utilized for screening natural product inhibitors. nih.gov

Interactive Data Table: In Vitro Enzyme Inhibition by this compound Analogs

| Compound Class/Analog | Target Enzyme | Inhibition Metric | Value | Mechanism of Inhibition | Reference |

| 4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones (Cmpd 8) | eeAChE | K_i | 2.91 µM | Mixed-type | mdpi.com |

| 4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones (Cmpd 24) | eeAChE | K_i | 3.63 µM | Mixed-type | mdpi.com |

| 4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones (Cmpd 25) | MAO-B | IC_50 | 1.1 nM | Not specified | mdpi.com |

| Amino-7,8-dihydro-4H-chromenone (Cmpd 4k) | BChE | IC_50 | 0.65 ± 0.13 µM | Competitive | nih.gov |

| Amino-7,8-dihydro-4H-chromenone (Cmpd 4k) | BChE | K_i | 0.55 µM | Competitive | nih.gov |

| 3-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2H-chromen-2-one | MAO | IC_50 | 27.03 ± 0.50 µM | Not specified | |

| Glycyrol | BChE | IC_50 | 7.22 µM | Noncompetitive | mdpi.com |

| Glycyrol | AChE | IC_50 | 14.77 µM | Not specified | mdpi.com |

| 2H-chromene derivative (EMAC10163b) | hCA IX | K_i | 0.53 µM | Not specified | nih.gov |

| 2H-chromene derivative (EMAC10163b) | hCA XII | K_i | 0.47 µM | Not specified | nih.gov |

Reversibility and Irreversibility of Inhibition Mechanisms

The nature of enzyme inhibition, whether reversible or irreversible, is a critical factor in determining the pharmacological profile of a compound. Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate, while irreversible inhibitors typically form a stable, covalent bond with the enzyme.

For MAO inhibitors, both reversible and irreversible mechanisms have been described. Studies on piperine, a natural product, have shown it to be a reversible inhibitor of both MAO-A and MAO-B. Similarly, the coumarin glycyrol was found to be a reversible inhibitor of BChE. mdpi.com In the case of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, the tight-binding inhibition of MAO-B by one of the derivatives suggests a strong, but not necessarily irreversible, interaction. nih.gov The mixed-type inhibition observed for some of these analogs against AChE also points towards a reversible binding mechanism. mdpi.com While specific studies on the reversibility of inhibition by this compound are lacking, the data from its analogs suggest that it likely acts as a reversible inhibitor.

Antioxidant Mechanisms and Free Radical Scavenging Capabilities (In Vitro Models)

The antioxidant properties of coumarin derivatives are well-documented and are often attributed to the presence of hydroxyl groups on the coumarin ring, which can donate a hydrogen atom to scavenge free radicals. nih.govsrce.hr The 7-hydroxy substituent in this compound is therefore expected to contribute significantly to its antioxidant potential.

Interactive Data Table: DPPH Radical Scavenging Activity of a Related Coumarin Derivative

| Compound | Assay | IC50 (µM) | Reference |

| p-Nitrophenol derivative of (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid | DPPH | 25.9 | researchgate.net |

Interactions with Nucleic Acids (DNA/RNA) at a Molecular Level (In Vitro Studies)

The interaction of small molecules with nucleic acids is a key area of research, particularly in the development of anticancer and antiviral agents. The planar structure of the coumarin ring suggests the potential for intercalation into the DNA double helix or binding to specific RNA structures.

Binding Modes and Intercalation Studies

While specific studies on the interaction of this compound with DNA are not available, general methods for studying drug-DNA interactions, such as 1H NMR, can distinguish between different binding modes including intercalation and groove binding. nih.gov The simultaneous intercalation of two different drug molecules, actinomycin (B1170597) D and echinomycin, into a DNA duplex has been shown to induce significant structural changes. nih.gov

Regarding RNA interactions, there is emerging evidence that coumarin derivatives can selectively bind to specific RNA structures. However, direct binding studies for this compound are yet to be reported. The affinity of RNA-binding domains can be enhanced through mutations to better study these interactions using techniques like nuclear magnetic resonance (NMR). nih.gov

Effects on DNA Replication and Transcription in Cell-Free Systems

There is currently no available data from in vitro studies detailing the effects of this compound on DNA replication or transcription in cell-free systems. Such studies would be valuable in determining if the compound's potential biological activities extend to the modulation of these fundamental cellular processes. The analysis of cell-free DNA (cfDNA) is a growing field, with studies exploring its release mechanisms and potential as a biomarker, but this is distinct from investigating the direct effect of a compound on DNA replication and transcription. nih.govresearchgate.net

Modulation of Cellular Signaling Pathways (In Vitro Cell Line Models)

The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The following sections explore the interactions of coumarin derivatives with cellular signaling pathways in various cell line models.

Modulation of Protein Expression and Gene Regulation (e.g., Western Blot, RT-PCR in Cell Lines)

Coumarin derivatives have been shown to influence the expression of various proteins and genes involved in critical cellular processes such as apoptosis and inflammation.

One study on a bis(4-hydroxy-2H-chromen-2-one) derivative demonstrated its ability to induce apoptosis in MCF-7 human breast cancer cells. uni.lu Using real-time PCR, the study revealed that the compound's pro-apoptotic effect was mediated through the upregulation of the pro-apoptotic gene Bax and the downregulation of the anti-apoptotic gene Bcl-2. uni.lu This shift in the Bax/Bcl-2 ratio consequently led to an increase in the gene expression of caspase-3, a key executioner of apoptosis. uni.lu Furthermore, the expression of the CYP19A1 gene, which encodes for aromatase, was found to be decreased following treatment with the compound. uni.lu

In another line of investigation, a study involving xanthohumol (B1683332), a prenylated chalcone (B49325) that shares some structural similarities with coumarins, showed its impact on neuroblastoma cell lines. nih.gov Treatment with xanthohumol led to an increase in pro-apoptotic markers such as cleaved PARP, cleaved caspase-3/-7, and Bax, while decreasing the anti-apoptotic protein Bcl-2. nih.gov Significantly, xanthohumol treatment was associated with an increased expression of Death Receptor 5 (DR5) at both the mRNA and protein levels. nih.gov

A different study on a bis-4-hydroxycoumarin compound investigated its effect on the nuclear factor-kappa B (NF-κB) signaling pathway in leukemic cell lines. mdpi.com This compound was found to inhibit TNFα-induced NF-κB activation in K-562 and JURKAT cells, as analyzed by luciferase reporter gene assay, gene expression analysis, and Western blots. mdpi.com

Table 2: Modulation of Protein and Gene Expression by Coumarin Derivatives

| Compound | Cell Line(s) | Method(s) | Key Findings |

| bis(4-hydroxy-2H-chromen-2-one) derivative | MCF-7 | Real-time PCR | ↑ Bax, ↓ Bcl-2, ↑ caspase-3, ↓ CYP19A1 gene expression |

| Xanthohumol | NGP, SH-SY-5Y, SK-N-AS | Western Blot, RT-PCR | ↑ cleaved PARP, ↑ cleaved caspase-3/-7, ↑ Bax, ↓ Bcl-2, ↑ DR5 expression |

| bis-4-hydroxycoumarin compound | K-562, JURKAT | Luciferase Reporter Assay, Gene Expression Analysis, Western Blot | Inhibition of TNFα-induced NF-κB activation |

This table details the effects of various coumarin-related compounds on protein and gene expression in different cancer cell lines.

Fluorescent Probing of Specific Biological Processes and Biomolecules (e.g., Ion Sensing, Protein Labeling in Cell Lines)

The inherent fluorescence of the coumarin scaffold makes its derivatives attractive candidates for the development of fluorescent probes for various biological applications.

A coumarin-based fluorescent probe was rationally designed and synthesized for the detection of biological thiols. rsc.org This probe exhibited a "turn-on" fluorescence response with high sensitivity and selectivity for thiols over other biologically relevant species. rsc.org The mechanism involves a Michael addition of the thiol to an α,β-unsaturated ketone in the probe, leading to the release of a highly fluorescent 7-hydroxycoumarin derivative. rsc.org This probe was successfully applied for the detection of biological thiols in human blood serum and for imaging different concentrations of intracellular thiols in living cells. rsc.org

In another study, a thiophene-coumarin hybrid molecule was developed as a selective turn-on fluorescent probe for chromium(III) ions. nih.gov This probe, (6E)-6-((thiophen-2-yl)methyleneamino)-2H-chromen-2-one (TMC), showed a fluorescence enhancement upon binding to Cr³⁺ in a buffered aqueous solution. nih.gov The mechanism is attributed to Cr³⁺-assisted restricted rotation around the imine bond and inhibition of photo-induced electron transfer. nih.gov Importantly, TMC was demonstrated to be capable of detecting intracellular Cr³⁺ in living cells, showcasing its utility in cell imaging. nih.govresearchgate.net

While direct studies on this compound as a fluorescent probe are limited, the principles demonstrated with these related coumarin derivatives highlight the potential of this class of compounds for developing probes for specific ions and biomolecules.

Table 3: Applications of Coumarin-Based Fluorescent Probes

| Probe | Target Analyte | Key Feature | Application |

| Coumarin-based probe with α,β-unsaturated ketone | Biological thiols | Fluorescence turn-on | Detection in blood serum, intracellular imaging in living cells |

| Thiophene-coumarin hybrid (TMC) | Chromium(III) ion (Cr³⁺) | Fluorescence enhancement | Detection in aqueous solution, intracellular imaging in living cells |

This table summarizes the use of coumarin derivatives as fluorescent probes for biological molecules and ions.

Mechanistic Studies in In Vivo Pre-clinical Animal Models (Focus on Molecular Mechanisms and Target Engagement, not efficacy or safety)

In vivo studies are crucial for understanding the molecular mechanisms and target engagement of compounds in a whole-organism context. While specific in vivo mechanistic studies on this compound were not identified in the reviewed literature, research on related flavonoid and coumarin derivatives provides insights into their potential in vivo actions.

A study on the flavone (B191248) 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, isolated from Notholirion thomsonianum, investigated its effects in animal models of oxidative stress and inflammation. mdpi.com The compound was found to be safe in animals and effective in a carrageenan-induced inflammation model. mdpi.com Molecular docking studies suggested that its anti-inflammatory effects could be attributed to the inhibition of COX-1, COX-2, and 5-LOX enzymes. mdpi.com

Another in vivo study focused on a different coumarin derivative, 4-(Phenylselanyl)-2H-chromen-2-one (4-PSCO), and its effects in mouse models of pain and inflammation. mdpi.com The nanoencapsulated form of this compound demonstrated a prolonged antinociceptive effect and reduced mechanical hypersensitivity in an inflammatory pain model. mdpi.com Molecular docking studies predicted that 4-PSCO has a high affinity for several pain and inflammation-associated proteins, including p38 MAP kinase, peptidyl arginine deiminase type 4, phosphoinositide 3-kinase (PI3K), Janus kinase 2 (JAK2), toll-like receptor 4 (TLR4), and nuclear factor-kappa B (NF-κB). mdpi.com The interaction with NF-κB was predicted to occur in the polar region responsible for DNA binding. mdpi.com

These studies, although not on the exact compound of interest, illustrate the potential for coumarin derivatives to engage with specific molecular targets in vivo to exert their pharmacological effects.

Table 4: In Vivo Mechanistic Insights for Coumarin-Related Compounds

| Compound | Animal Model | Key Mechanistic Findings/Predictions |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Mice (carrageenan-induced inflammation) | Inhibition of COX-1, COX-2, and 5-LOX (from docking) |

| 4-(Phenylselanyl)-2H-chromen-2-one (4-PSCO) | Mice (inflammatory pain) | High affinity for p38 MAP kinase, PI3K, JAK2, TLR4, and NF-κB (from docking) |

This table presents findings from in vivo studies on coumarin-related compounds, highlighting their potential molecular mechanisms of action.

Advanced Applications and Future Research Directions for 4 Aminomethyl 7 Hydroxy 2h Chromen 2 One

Development as Fluorescent Probes and Chemosensors

The coumarin (B35378) nucleus is a well-established fluorophore, and its derivatives are extensively used in the development of fluorescent probes and chemosensors. The fluorescence of these compounds is often sensitive to the local environment, a property that can be harnessed to detect specific analytes, including metal ions, changes in pH, and enzymatic activity.

Derivatives of 7-hydroxycoumarin are prominent candidates for the development of chemosensors for metal ions and pH. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). The hydroxyl and aminomethyl groups on 4-(aminomethyl)-7-hydroxy-2H-chromen-2-one can act as binding sites for metal ions. Upon coordination, the electronic properties of the fluorophore can be altered, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength.

For instance, Schiff base derivatives of 3-amino-7-hydroxycoumarin have been synthesized to act as "turn-off" fluorescent probes for the detection of copper (Cu²⁺) and iron (Fe³⁺) ions. frontiersin.org Similarly, a 7-diethylamino-4-hydroxycoumarin derivative has been developed as a reversible colorimetric and fluorescent probe for the sequential detection of aluminum ions (Al³⁺) and pyrophosphate (PPi). rsc.org The interaction with Al³⁺ induces a "turn-on" fluorescence response. The inherent sensitivity of the coumarin scaffold to its environment also makes it suitable for pH sensing. rsc.org The protonation state of the amino and hydroxyl groups can significantly influence the fluorescence properties of the molecule, allowing for the development of pH-responsive probes. caymanchem.com

| Coumarin-Based Sensor | Target Analyte(s) | Sensing Mechanism | Observed Response |

| (E)-3-((2,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one | Cu²⁺, Fe³⁺ | Chelation | Fluorescence quenching ("turn-off") frontiersin.org |

| 7-diethylamino-4-hydroxycoumarin-acylhydrazone | Al³⁺, PPi | Chelation, Metal displacement | Fluorescence enhancement ("turn-on") for Al³⁺, quenching for PPi rsc.org |

| Bromo pyrogallol (B1678534) red (BPR) | Ag⁺, Arginine | Complexation | Colorimetric change rsc.org |

| HMRhoNox-M | Fe²⁺ | Deoxygenation | Fluorescence enhancement ("turn-on") mdpi.com |

This table presents examples of coumarin derivatives and related compounds developed for ion sensing, illustrating the principles applicable to this compound.

The 7-aminocoumarin (B16596) and 7-hydroxycoumarin scaffolds are extensively used to create fluorogenic substrates for monitoring enzyme activity. A common strategy involves attaching a substrate specific to a particular enzyme to the amino or hydroxyl group of the coumarin. This conjugation typically quenches the coumarin's fluorescence. Upon enzymatic cleavage of the substrate, the highly fluorescent parent coumarin is released, resulting in a "turn-on" signal that can be used to quantify enzyme activity.

7-Amino-4-methylcoumarin (B1665955) (AMC) is a widely used fluorescent probe for this purpose, particularly in the study of proteases like caspases and chymotrypsin. caymanchem.com The peptide substrate is conjugated to the 7-amino group, and its cleavage liberates the fluorescent AMC molecule. caymanchem.com Similarly, 7-aminocoumarin-4-acetic acid has been employed as a fluorescent probe to detect bacterial dipeptidyl peptidase activity. nih.govacs.org

Given these precedents, this compound could be developed into a fluorogenic substrate. The 7-hydroxyl group can be masked with a substrate moiety recognized by a specific enzyme. For example, covalent attachment of a phosphate (B84403) group would yield a substrate for phosphatases, while a galactose moiety would create a substrate for β-galactosidases. The aminomethyl group could also be utilized for conjugation, or it could be used to modify the probe's solubility and cellular localization. Furthermore, 7-hydroxycoumarins have been identified as high-affinity binders to the active site of the macrophage migration inhibitory factor (MIF), a cytokine and tautomerase enzyme, suggesting their potential as competitive binding probes. nih.gov

| Coumarin Probe | Enzyme Class | Application |

| 7-Amino-4-methylcoumarin (AMC) | Proteases (e.g., Caspases, Chymotrypsin) | Quantifying enzyme activity in lysates. caymanchem.com |

| 7-Aminocoumarin-4-acetic Acid (ACA) | Peptidases (e.g., Dipeptidyl peptidase) | Detecting bacterial enzyme activity. nih.govacs.org |

| 7-Hydroxycoumarins | Tautomerases (e.g., MIF) | Competitive binding assays. nih.gov |

| L-(7-Hydroxycoumarin-4-yl) ethylglycine | General | Model system for studying enzyme inhibitors. biosynth.com |

This table summarizes the use of related aminocoumarin and hydroxycoumarin derivatives as enzymatic probes, highlighting the potential of this compound in this area.

Potential in Material Science and Optoelectronic Applications

The excellent photophysical properties of coumarin derivatives, including high quantum yields and good thermal stability, make them attractive candidates for applications in material science, particularly in optoelectronics. ktu.edu

Coumarin derivatives are being actively investigated as emitters in OLEDs, especially for generating blue and green light. researchgate.netresearchgate.net Their rigid structure and high fluorescence efficiency are beneficial for creating stable and bright emissive layers. By modifying the coumarin core with various electron-donating and electron-withdrawing groups, the emission color can be tuned across the visible spectrum.

Researchers have synthesized novel coumarin derivatives that function as hybridized local and charge-transfer (HLCT) emitters, which can enhance the efficiency of OLEDs. rsc.org For example, devices using a 6-(bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)-3-phenyl-1H-isochromen-1-one dopant achieved a maximum external quantum efficiency (EQE) of 6.80% for deep-blue emission. rsc.org Other coumarin-based thermally activated delayed fluorescence (TADF) emitters have demonstrated even higher EQEs, reaching up to 19.6% with low efficiency roll-off at high brightness. researchgate.net The 7-hydroxy and 4-aminomethyl groups of the title compound could serve as handles to incorporate donor or acceptor moieties, allowing for the rational design of new emitters with tailored properties for OLED applications. ifmo.ru

Coumarin-based organic dyes are promising alternatives to more expensive ruthenium-based complexes for use as sensitizers in dye-sensitized solar cells (DSSCs). rsc.orgaip.org An efficient dye sensitizer (B1316253) must have strong absorption in the visible spectrum, appropriate energy levels for electron injection into the semiconductor (typically TiO₂) and regeneration by the electrolyte, and a functional group to anchor it to the semiconductor surface.

Molecular design of coumarin dyes involves incorporating a donor-π-acceptor (D-π-A) structure. tohoku.ac.jp The coumarin nucleus can act as part of the π-bridge, while the 7-hydroxyl group functions as an electron donor. The 4-position is a strategic site for introducing an acceptor group, often a cyanoacrylic acid, which also serves as the anchoring group to the TiO₂. arxiv.org Introducing a methine unit at the 3-position can expand the π-conjugation, leading to a red-shift in the absorption spectrum and improved light-harvesting capabilities. tohoku.ac.jp While this compound lacks the traditional carboxylic acid anchor, its fundamental structure aligns with the principles of D-A design. The aminomethyl group could be chemically modified to install a suitable anchoring group, making it a viable scaffold for developing novel DSSC sensitizers.

| Coumarin Dye | Key Structural Feature | Application | Performance Metric |

| NKX-2311 | Methine unit connecting cyano and carboxyl groups | DSSC | IPCE max of 80% at 470 nm tohoku.ac.jp |

| PHzBCO | Phenoxazine donor, Benzo[c]chromen-6-one acceptor | TADF-OLED | EQE max of 19.6% researchgate.net |

| BCz-6P | Carbazole donor, Isochromen-1-one acceptor | HLCT-OLED | EQE max of 6.80% rsc.org |

This table highlights the performance of various coumarin derivatives in optoelectronic applications, demonstrating the potential of the coumarin scaffold.

Conjugation Strategies for Research Tools and Targeted Molecular Delivery Systems (Conceptual Design)

The presence of two distinct functional groups, a primary amine (in the aminomethyl substituent) and a phenolic hydroxyl, makes this compound an excellent candidate for bioconjugation. nih.govacs.org These groups provide orthogonal handles for covalently linking the fluorescent coumarin core to a wide range of molecules, including peptides, proteins, and nanoparticles, to create sophisticated research tools and targeted delivery systems. nih.gov

The primary amine of the aminomethyl group is a nucleophile that can readily react with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) to form stable amide bonds. It can also react with isothiocyanates to form thioureas or with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to stable secondary amines. These reactions are widely used in bioconjugation to label proteins and other biomolecules.

The 7-hydroxyl group can be functionalized through etherification or esterification. For example, it can be alkylated with a molecule containing a good leaving group (e.g., a halide) or acylated with an acid chloride. mdpi.com This allows for a different set of conjugation strategies, which can be employed orthogonally to the amine chemistry.

A conceptual design for a targeted molecular delivery system could involve conjugating a targeting ligand, such as a peptide that binds to a specific cell surface receptor, to the aminomethyl group of the coumarin. A therapeutic agent could then be attached to the 7-hydroxyl group via a cleavable linker (e.g., an ester or a disulfide). The inherent fluorescence of the coumarin core would allow for tracking the delivery vehicle and monitoring its uptake by target cells. Upon reaching the target site, an internal or external stimulus (e.g., enzymatic cleavage, change in pH or redox potential) would break the linker, releasing the therapeutic agent. The binding of coumarin derivatives to transport proteins like human serum albumin (HSA) further underscores their potential in drug delivery systems, as this interaction can influence their bioavailability and distribution. plos.org

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Biocatalysis)

Traditional methods for synthesizing coumarin derivatives often require harsh reaction conditions, hazardous reagents, and can result in significant waste. iajesm.in To address these challenges, researchers are increasingly turning to innovative and sustainable technologies like flow chemistry and biocatalysis.